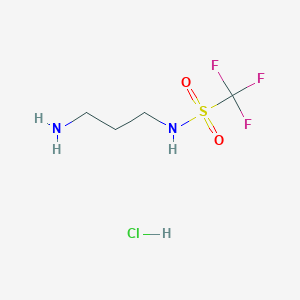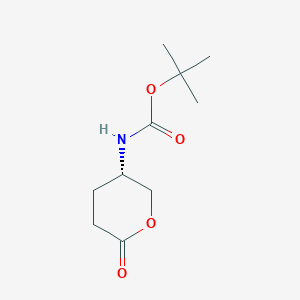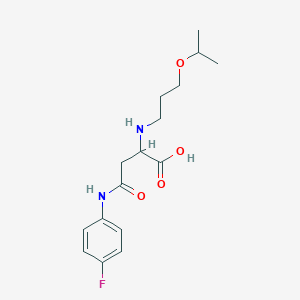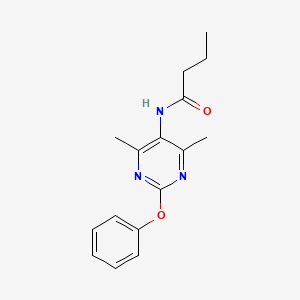
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CMPA, is a compound that has been widely studied in scientific research due to its potential therapeutic properties. CMPA is a piperidine-based compound that has been synthesized using various methods.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide acts as an agonist at the mu-opioid receptor, which is involved in pain perception. It binds to the receptor and activates the signaling pathway, resulting in the inhibition of pain signals. N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide also inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the NF-kappaB signaling pathway. This results in the reduction of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its high affinity for the mu-opioid receptor, which makes it a potent analgesic. Another advantage is its ability to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential as a treatment for chronic pain. Additionally, further studies are needed to determine the potential toxicity of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide and to optimize its synthesis method to increase its yield.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide can be synthesized using various methods, including the reaction of 3-chloro-4-methoxyaniline with 1-phenylsulfonylpiperidin-2-one, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 1-(phenylsulfonyl)piperidin-2-amine with 3-chloro-4-methoxybenzoyl chloride, followed by the reaction of the resulting product with acetic anhydride. These methods have been optimized to produce high yields of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anti-cancer agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception. N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in the development of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-10-15(13-18(19)21)22-20(24)14-16-7-5-6-12-23(16)28(25,26)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYJPFTPZTNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)



![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)



![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)

